molecular formula C12H11ClF3N5O B2929387 N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 648408-74-6

N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B2929387
CAS No.: 648408-74-6
M. Wt: 333.7
InChI Key: LUBGXUKNVKJOBX-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a pyridyl group. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The compound’s structure includes a pyrazole ring, a pyridyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Molecular Characterization

  • Research on pyrazole derivatives, including the synthesis of novel compounds with varying substituents, highlights the versatility of these molecules in generating a wide array of chemical entities. For instance, the synthesis and conformational studies of specific pyrazole compounds demonstrate the structural diversity achievable through different synthetic pathways. The detailed molecular and crystal structure analysis via single-crystal X-ray diffraction and computational methods such as B3LYP/6-311++G(d,p) level of approximation provides insights into their molecular geometry, stability, and potential for further functionalization (Channar et al., 2019).

Molecular Docking and Biological Evaluation

  • The development and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities demonstrate the potential biomedical applications of pyrazole derivatives. Molecular docking screenings toward specific target proteins reveal moderate to good binding energies, suggesting these compounds as candidates for further drug development (Flefel et al., 2018).

Vibrational Spectroscopy and Theoretical Studies

  • Vibrational spectroscopic investigations and molecular dynamic simulations of specific pyrazole derivatives provide deep insights into their vibrational modes, molecular dynamics, and interaction mechanisms. Such studies are crucial for understanding the molecular behavior of these compounds under different conditions and can inform their potential applications in various scientific and industrial fields (Pillai et al., 2017).

Antioxidant and Antitumor Activities

  • The exploration of new synthetic routes leading to aromatic C-nucleosides containing pyrazole units and their evaluation for antioxidant and antitumor activities highlight the potential therapeutic applications of pyrazole derivatives. These compounds exhibit potent activities, suggesting their relevance in the development of new anticancer agents (El Sadek et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Safety and Hazards

While specific safety data for this compound is not available, compounds with trifluoromethyl groups can be hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-1-methyl-N'-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N5O/c1-6-3-7(12(14,15)16)4-10(17-6)18-19-11(22)8-5-9(13)21(2)20-8/h3-5H,1-2H3,(H,17,18)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBGXUKNVKJOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NNC(=O)C2=NN(C(=C2)Cl)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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